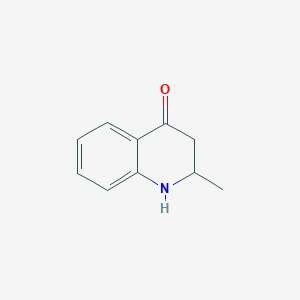

2,3-dihydro-2-methyl-4(1h)-quinolinone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJXYZFZRRYVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499809 | |

| Record name | 2-Methyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30448-37-4 | |

| Record name | 2-Methyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,3 Dihydro 2 Methyl 4 1h Quinolinone and Analogues

Classical and Modern Synthetic Routes for Dihydroquinolinones

Traditional and contemporary methods offer robust pathways to the dihydroquinolinone framework, often relying on powerful cyclization strategies.

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a powerful method for intramolecular cyclization to form ketone-bearing ring systems. wikipedia.orgbyjus.com In the context of dihydroquinolinone synthesis, an acid-catalyzed intramolecular acylation, known as the Fries rearrangement, is particularly effective.

A notable application involves the rearrangement of N-arylazetidin-2-ones (β-lactams). researchgate.net Treatment of these precursors with a strong acid, such as triflic acid, at temperatures between 0–18°C induces a smooth Fries-like rearrangement. This process involves acyl migration to the aromatic ring followed by cyclization to yield the desired 2,3-dihydro-4(1H)-quinolinones. researchgate.net The use of triflic acid allows for reactions at room temperature with improved product yields compared to earlier methods that required refluxing trifluoroacetic acid. nih.gov Yields for this transformation are generally good, although they can be diminished by the presence of electron-withdrawing groups on the aromatic ring. researchgate.netnih.gov

Table 1: Fries-like Rearrangement of N-Arylazetidin-2-ones to Dihydroquinolinones

| Aryl Substituent on Lactam | Product | Yield (%) |

|---|---|---|

| Phenyl | 2,3-Dihydro-4(1H)-quinolinone | 96% |

| 4-Methoxyphenyl | 6-Methoxy-2,3-dihydro-4(1H)-quinolinone | 95% |

| 4-Chlorophenyl | 6-Chloro-2,3-dihydro-4(1H)-quinolinone | 70% |

| 4-Nitrophenyl | 6-Nitro-2,3-dihydro-4(1H)-quinolinone | Low/Failed |

Data sourced from Banwell and co-workers' modification of the Kano procedure. researchgate.netnih.gov

The mechanism of the Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. chem-station.com In the intramolecular variant, the ketone product that is formed is a Lewis base and can form a complex with the Lewis acid catalyst. wikipedia.org

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or, in the case of a cyclic oxime, a lactam. wikipedia.orgorganic-chemistry.org This rearrangement is a key strategy for synthesizing lactams like 2,3-dihydro-4(1H)-quinolinone from corresponding cyclic ketoximes. The archetypal industrial application of this reaction is the synthesis of caprolactam from cyclohexanone (B45756) oxime, the precursor to Nylon 6. wikipedia.orgnih.gov

The reaction is typically catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, or triflic acid, which facilitate the conversion of the oxime's hydroxyl group into a good leaving group. wikipedia.orgmasterorganicchemistry.com The rearrangement proceeds via the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.orgorganic-chemistry.org This stereospecific migration leads to the formation of a nitrilium ion intermediate, which is subsequently attacked by water to produce the final amide or lactam. masterorganicchemistry.com

For the synthesis of a substituted dihydroquinolinone, an appropriately substituted α-tetralone can be converted to its oxime. Subsequent treatment with an acid catalyst initiates the Beckmann rearrangement, expanding the carbocyclic ring to incorporate the nitrogen atom and form the heterocyclic lactam structure of the dihydroquinolinone.

Table 2: Catalysts Commonly Used in Beckmann Rearrangements

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| Sulfuric Acid | Widely used, especially commercially. | wikipedia.org |

| Polyphosphoric Acid (PPA) | Common laboratory reagent for this transformation. | wikipedia.org |

| Triflic Acid | Highly effective strong acid catalyst. | researchgate.net |

| Cyanuric Chloride / ZnCl₂ | Catalytic system for milder conditions. | wikipedia.org |

Nitrenium ions, which are nitrogen-based cations, can serve as potent electrophiles in cyclization reactions to form nitrogen-containing heterocycles. The generation of N-acylnitrenium ions from precursors like N-acylaminophthalimides or alkyl ω–arylhydroxamates, followed by intramolecular electrophilic attack on an aromatic ring, provides a modern route to lactams. nih.govnih.gov

This process is often initiated by treating the precursor with a hypervalent iodine compound, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.govnih.gov The generated nitrenium ion undergoes an intramolecular electrophilic substitution reaction. When the precursor contains an aryl group positioned appropriately, this cyclization leads directly to the formation of a dihydroquinolinone ring system. nih.gov This method can proceed with high diastereoselectivity, particularly when forming substituted lactams, by controlling the conformation of the transition state to minimize steric interactions. nih.gov The cyclization can result in dearomatization if the attack occurs at a substituted position (ipso attack), leading to spirodienone structures. nih.gov

Domino Reactions in Dihydroquinolinone Synthesis

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov These reactions are prized for their atom economy, high selectivity, and reduced waste, making them powerful tools for synthesizing complex molecules like dihydroquinolinones. nih.gov

Domino sequences that begin with a reduction or oxidation step can effectively set the stage for a subsequent cyclization to form the dihydroquinolinone ring. A prominent example involves the reduction of a nitro group on an aromatic ring, which unmasks an amine that can then participate in an intramolecular cyclization.

For instance, a domino reaction can be initiated by the reduction of a substituted o-nitrocinnamate ester. The reduction of the nitro group to an amine is followed by a spontaneous or catalyzed intramolecular Michael addition of the newly formed aniline (B41778) onto the α,β-unsaturated ester system, yielding the 2,3-dihydro-4(1H)-quinolinone skeleton. This type of sequence exemplifies the efficiency of domino reactions in rapidly building molecular complexity from simple starting materials. nih.gov

Domino reactions terminating in an intramolecular nucleophilic aromatic substitution (SNAr) step are another effective strategy for constructing the dihydroquinolinone ring system. nih.gov These sequences typically involve creating a nucleophile that can attack an activated aromatic ring bearing a good leaving group (like a fluoride (B91410) or chloride atom) ortho to an activating group (such as a nitro group).

One such approach is an imine addition-SNAr sequence. In this method, a pre-formed imine reacts with a compound like tert-butyl 2-fluoro-5-nitrobenzoylacetate. The reaction proceeds through the addition of the imine to the active methylene (B1212753) compound, followed by an intramolecular SNAr cyclization where the nitrogen atom displaces the ortho-fluorine atom. This one-pot operation successfully furnishes highly substituted 2,3-dihydro-4(1H)-quinolinones. nih.gov

Another variation is a Michael-SNAr domino reaction, which provides a pathway to similarly substituted dihydroquinolinones. nih.gov These SNAr-terminated sequences highlight the utility of tandem reactions in creating complex heterocyclic structures through carefully orchestrated reaction cascades. nih.gov

Acid-Catalyzed Ring Closures and Rearrangements

Acid-catalyzed reactions are a cornerstone in the synthesis of quinolinone frameworks, often involving intramolecular cyclization or rearrangement of suitable precursors. These methods benefit from the use of readily available and strong acids to promote the desired transformations.

Fries-like Rearrangement of N-Arylazetidin-2-ones

A notable acid-catalyzed route to 2,3-dihydro-4(1H)-quinolinones is the Fries-like rearrangement of N-arylazetidin-2-ones. nih.govresearchgate.netanu.edu.au This reaction involves the intramolecular acyl migration of an N-aryl substituent on the azetidin-2-one (B1220530) ring to the ortho position of the aryl group, followed by ring opening and cyclization to form the quinolinone structure. The reaction is typically promoted by strong acids.

The choice of acid catalyst plays a crucial role in the reaction's success and conditions. Triflic acid has been shown to be highly effective, enabling the rearrangement to proceed smoothly at temperatures ranging from 0 to 18°C. researchgate.netanu.edu.au Other acids such as trifluoroacetic acid (often under reflux), methanesulphonic acid (at elevated temperatures, e.g., 100°C), and concentrated sulfuric acid have also been successfully employed to facilitate this transformation. researchgate.net

A key aspect of this rearrangement is its regioselectivity. In cases where the N-aryl group is substituted at the meta-position, a mixture of two positional isomers, the 5- and 7-substituted 2,3-dihydro-4(1H)-quinolinones, can be obtained. researchgate.net Furthermore, the reaction is applicable to N-arylazetidin-2-ones bearing substituents at the 4-position of the lactam ring, such as methyl, ethoxycarbonyl, or piperidinyl groups, leading to the corresponding 2-substituted 2,3-dihydro-4(1H)-quinolinones. researchgate.net

| Starting Material (N-Arylazetidin-2-one) | Acid Catalyst | Temperature (°C) | Product(s) | Reference |

| 1-Phenylazetidin-2-one | Triflic acid | 0-18 | 2,3-Dihydro-4(1H)-quinolinone | researchgate.netanu.edu.au |

| 1-(3-Methoxyphenyl)azetidin-2-one | Triflic acid | 0-18 | 7-Methoxy-2,3-dihydro-4(1H)-quinolinone and 5-Methoxy-2,3-dihydro-4(1H)-quinolinone | researchgate.net |

| 1-Phenyl-4-methylazetidin-2-one | Trifluoroacetic acid | Reflux | 2-Methyl-2,3-dihydro-4(1H)-quinolinone | researchgate.net |

| 1-(4-Bromophenyl)azetidin-2-one | Triflic acid | 0-18 | 6-Bromo-2,3-dihydro-4(1H)-quinolinone | anu.edu.au |

High-Temperature Cyclizations

High-temperature cyclizations represent another strategic approach to the synthesis of 2,3-dihydro-4(1H)-quinolinones, often as part of a domino reaction sequence. nih.gov These reactions typically involve the thermal promotion of an intramolecular ring-closing event from a suitably functionalized acyclic precursor. While the term can encompass a broad range of conditions, it generally refers to reactions conducted at elevated temperatures to overcome activation energy barriers for cyclization.

One example of a high-temperature cyclization is the acid-catalyzed cyclization of o-nitrochalcones. For instance, the reduction of the nitro group of an o-nitrochalcone (B14147340) using iron powder in the presence of a strong acid like concentrated HCl at 100°C initiates a domino sequence. nih.gov Following the reduction of the nitro group to an amine, the intramolecular cyclization proceeds via the addition of the newly formed aniline amino group to the protonated enone system, yielding the 2,3-dihydro-4(1H)-quinolinone scaffold. nih.gov

Detailed research findings on high-temperature cyclizations specifically for 2,3-dihydro-2-methyl-4(1H)-quinolinone are not extensively documented in the provided search results. However, the general principle of using thermal energy to facilitate the intramolecular cyclization of appropriately substituted open-chain precursors remains a viable synthetic strategy.

| Precursor | Conditions | Product | Reference |

| o-Nitrochalcone | Fe, conc. HCl | 100°C | 2-Aryl-2,3-dihydro-4(1H)-quinolinone |

Metal-Promoted Processes

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic molecules, including 2,3-dihydro-4(1H)-quinolinones. nih.gov These processes can proceed under mild conditions and often exhibit high selectivity.

A notable example is the palladium-catalyzed reaction of o-iodoanilides with acetylenic carbinols, which provides a facile and general route to 2,3-dihydro-4(1H)-quinolones. researchgate.net Ruthenium(II) has also been employed as a catalyst for the site-selective C5 functionalization of 2-arylquinolin-4(1H)-ones, demonstrating the utility of metal catalysts in modifying the quinolinone core. acs.org

While a broad range of transition metals are utilized in the synthesis of quinazolinones, specific examples detailing the metal-promoted synthesis of this compound are less common in the provided literature. However, the general applicability of catalysts such as palladium and ruthenium suggests their potential in developing synthetic routes to this specific derivative.

| Metal Catalyst | Reactants | Product | Reference |

| Palladium | o-Iodoanilides, Acetylenic carbinols | 2,3-Dihydro-4(1H)-quinolones | researchgate.net |

| Ruthenium(II) | 2-Arylquinolin-4(1H)-ones, Alkenes/Alkynes | C5-functionalized 2-arylquinolin-4(1H)-ones | acs.org |

| Scandium(III) | 2-Aminobenzamide (B116534), Aldehydes | 2,3-Dihydroquinazolinones | organic-chemistry.org |

| Copper | 2-Nitrobenzonitriles, Carbonyl compounds | 2,3-Dihydroquinazolin-4(1H)-ones | organic-chemistry.org |

Multi-component Reactions for Dihydroquinolinone Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. beilstein-journals.orgnih.gov These reactions are atom-economical and can simplify synthetic procedures by reducing the number of purification steps.

Microwave-Assisted Approaches

The use of microwave irradiation in conjunction with multi-component reactions has emerged as a powerful tool in modern organic synthesis. beilstein-journals.orgnih.govacs.orgsemanticscholar.org Microwave heating can dramatically reduce reaction times, improve yields, and enhance the purity of the final products compared to conventional heating methods.

An environmentally friendly method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves the cyclization of 2-aminochalcones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation. organic-chemistry.org This approach highlights the green chemistry aspects of combining microwave technology with solid-supported reagents.

Furthermore, microwave-assisted one-pot, three-component reactions have been developed for the synthesis of various quinoline-based heterocyclic hybrids. acs.org For instance, the reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation provides a rapid and efficient route to complex quinoline-containing structures. acs.org

| Reactants | Catalyst/Support | Solvent | Conditions | Product | Reference |

| 2-Aminochalcones | Indium(III) chloride on silica gel | Solvent-free | Microwave irradiation | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | organic-chemistry.org |

| Formyl-quinolines, Primary heterocyclic amines, Cyclic 1,3-diketones | None | DMF | Microwave (125-135°C, 8-20 min) | Dihydropyrido[2,3-d]pyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridines | acs.org |

Specific Synthetic Approaches to this compound Derivatives

Direct synthetic routes to this compound often involve the introduction of the methyl group at the C2 position either before or after the formation of the quinolinone ring.

One straightforward approach involves the N-alkylation of the parent 2,3-dihydro-4(1H)-quinolinone. For instance, 1-methyl-2,3-dihydroquinolin-4(1H)-one can be synthesized by treating 2,3-dihydro-1H-quinolin-4-one with iodomethane (B122720) in the presence of a base such as potassium carbonate in DMF at 80°C. chemicalbook.com

Another strategy involves the use of a precursor that already contains the C2-methyl substituent. As mentioned in the Fries-like rearrangement section, the acid-catalyzed rearrangement of 1-phenyl-4-methylazetidin-2-one yields 2-methyl-2,3-dihydro-4(1H)-quinolinone. researchgate.net

| Starting Material(s) | Reagents | Conditions | Product | Reference |

| 2,3-Dihydro-1H-quinolin-4-one, Iodomethane | K2CO3 | DMF, 80°C | 1-Methyl-2,3-dihydroquinolin-4(1H)-one | chemicalbook.com |

| 1-Phenyl-4-methylazetidin-2-one | Trifluoroacetic acid | Reflux | 2-Methyl-2,3-dihydro-4(1H)-quinolinone | researchgate.net |

Synthesis of 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones via Condensation and Nitration

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework is a key nitrogen-containing heterocyclic structure found in many biologically active compounds. nih.govrsc.org The most fundamental and widely used method for synthesizing 2-substituted DHQ derivatives is the direct cyclocondensation of an anthranilamide with an aldehyde or ketone. nih.gov This reaction has been optimized using a variety of catalysts and solvents to improve reaction times and yields. nih.gov

To produce 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones, a two-step process is implied. The first step involves the condensation of a 2-aminobenzamide with a ketone to form the 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one core. The second step would be the nitration of this pre-formed ring system to introduce the nitro groups at the 6 and 8 positions. Alternatively, a dinitro-substituted anthranilamide could serve as the starting material for the condensation reaction. The cyclocondensation is versatile, with various catalysts having been successfully employed, as detailed in the table below.

| Catalyst | Solvent | Temperature | Time | Yield (%) |

| Scandium triflate | Acetonitrile | Room Temp | 0.3 - 8 h | 78-99% |

| Ytterbium triflate | Acetonitrile | Reflux | 0.5 - 3 h | 82-97% |

| Yttrium triflate | Acetonitrile | Room Temp | 1 - 4 h | 80-99% |

| Ammonium salts | Various | Various | Various | High |

| This table summarizes data for the general cyclocondensation reaction to form 2,3-dihydroquinazolin-4(1H)-ones. nih.gov |

Synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones via Dissolving Metal Reduction-Cyclization

A notable domino reaction strategy allows for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones from N-arylazetidin-2-ones. nih.gov This method employs a dissolving metal reduction-cyclization sequence. nih.gov The process is initiated by the reduction of a nitro group on the starting material using iron powder in the presence of a strong acid, such as concentrated hydrochloric acid. nih.gov This reduction is the first step in a cascade that leads to the cyclized quinolinone product. nih.gov The efficiency of the conversion is highly dependent on the acid strength, with strong acids providing superior results. nih.gov This approach highlights the utility of domino reactions in efficiently building complex heterocyclic structures from simpler precursors. nih.gov

| Reactant | Reagents | Temperature | Time | Yield (%) |

| N-(nitrophenyl)azetidin-2-one | Fe powder, conc. HCl | 100 °C | 30 min | 72-88% |

| This table details the conditions for the dissolving metal reduction-cyclization to yield 2-aryl-2,3-dihydro-4(1H)-quinolinones. nih.gov |

Asymmetric Synthesis of Chiral 2,3-Dihydro-4(1H)-quinolinones

The synthesis of specific enantiomers of chiral drugs is a critical aspect of modern medicinal chemistry, as different enantiomers can have vastly different biological activities. nih.gov For 2,3-dihydro-4(1H)-quinolinones with a stereocenter, particularly at the C2 position, asymmetric synthesis is crucial for accessing enantiomerically pure compounds.

Asymmetric synthesis can be achieved through several strategies, including the use of chiral catalysts or chiral auxiliaries. nih.govmdpi.com For instance, the asymmetric hydrogenation of a prochiral precursor using a chiral transition metal complex, such as those based on Rhodium or Iridium, is a powerful method for establishing stereocenters. mdpi.com In a related context of 2,3-dihydro-2-arylquinazolin-4-ones, an asymmetric approach has been developed that allows access to either enantiomer, demonstrating the feasibility of controlling the stereochemistry at the aminal carbon. nih.gov This was achieved and the resulting enantiomerically pure compound's configuration was confirmed by chiral HPLC. nih.gov Such methodologies are vital for investigating the structure-activity relationships of chiral quinolinone-based agents.

| Strategy | Catalyst/Auxiliary Example | Key Transformation |

| Catalytic Asymmetric Hydrogenation | Chiral Rh/(R,R)-TsDPEN complex | Reduction of a C=N or C=C bond in a prochiral precursor |

| Chiral Auxiliary | Commercially available chiral proline derivative | Directs stereoselective cyclization or addition |

| Biocatalysis | Enantioselective lipase | Resolution of a racemic substrate |

| This table outlines general strategies applicable to the asymmetric synthesis of chiral heterocycles, based on principles from related syntheses. nih.govnih.govmdpi.com |

Synthetic Challenges and Future Directions in Dihydroquinolinone Synthesis

Despite the development of numerous synthetic methods, significant challenges remain in the synthesis of dihydroquinolinones. Many traditional methods suffer from drawbacks that limit their utility. rsc.org

Synthetic Challenges:

Harsh Reaction Conditions: Many syntheses require strong acids such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA), and/or high temperatures, which can limit functional group tolerance. rsc.orgmdpi.com

Limited Substrate Scope: Some methods are not broadly applicable to a wide range of starting materials, particularly for producing diversely substituted derivatives. mdpi.com

Green Chemistry: The use of toxic reagents, catalysts, and solvents is a significant environmental concern. rsc.orgnih.gov

Future Directions: The future of dihydroquinolinone synthesis is geared towards overcoming these challenges by developing more efficient, versatile, and environmentally benign protocols.

Green Chemistry: A major focus is on the use of greener chemistry, such as employing water as a solvent and using milder, reusable catalysts. rsc.orgresearchgate.netrsc.org

Domino Reactions: Tandem or cascade reactions are highly sought after as they increase synthetic efficiency, improve atom economy, and reduce waste by performing multiple transformations in a single operation without isolating intermediates. nih.gov

Novel Catalysis: The exploration of new catalytic systems, including photoredox catalysis, offers novel pathways for cyclization under mild conditions. mdpi.com

Asymmetric Synthesis: The development of robust and general methods for the asymmetric synthesis of chiral dihydroquinolinones remains a key objective to facilitate the discovery of new therapeutics. nih.gov

Combinatorial Chemistry: Solid-phase synthesis techniques are being explored to rapidly generate libraries of diverse dihydroquinolinone derivatives for biological screening. nih.gov

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 2 Methyl 4 1h Quinolinone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide a powerful tool for understanding the intrinsic properties of 2,3-dihydro-2-methyl-4(1H)-quinolinone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.orgnih.gov It is a preferred method for studying quinolinone derivatives due to its balance of accuracy and computational cost. scirp.org DFT calculations for molecules similar to this compound are often employed to optimize the molecular geometry, determining the most stable arrangement of atoms in space. nih.govnih.gov These studies also calculate various electronic properties that are crucial for understanding the molecule's reactivity and spectroscopic behavior. nih.gov For instance, DFT has been used to study the tautomerism and reactivity of various quinolin-4-one derivatives, indicating that the keto forms are generally more stable and less reactive than the enol forms. scirp.org

Basis Set Selection and Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. For quinoline (B57606) derivatives, basis sets such as 6-31G(d,p) and 6-311++G(2d,2p) are commonly used in conjunction with functionals like B3LYP and M06-2X. nih.gov The selection of a particular functional and basis set is a critical step in the computational methodology, aiming to provide a reliable description of the molecular system. mdpi.com For example, studies on related quinolinone systems have utilized the B3LYP functional with the 6-311++G(d,p) basis set to obtain optimized geometries and other molecular parameters. nih.gov

Table 1: Representative Basis Sets and Functionals in DFT Studies

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties of quinoline derivatives. nih.gov |

| M06-2X | 6-311++G(2d,2p) | Thermodynamic and kinetic analysis of tautomerism. nih.gov |

This table illustrates common computational methodologies used for similar heterocyclic systems, as specific computational studies for this compound are not detailed in the available literature.

Conformational Analysis and Tautomerism Studies

The structure of this compound is not rigid, and it can exist in different spatial arrangements (conformations) and as different structural isomers (tautomers).

Keto-Enol Tautomerism and Relative Stabilities

Keto-enol tautomerism is a significant aspect of the chemistry of 4(1H)-quinolinones. This process involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between the keto form (this compound) and its corresponding enol form (4-hydroxy-2-methyl-1,2-dihydroquinoline). nih.gov For most simple ketones and aldehydes, the keto form is overwhelmingly more stable. researchgate.net Computational studies on related 4-hydroxyquinoline (B1666331) and quinolin-4-one systems consistently show that the keto tautomer is thermodynamically more stable than the enol tautomer. scirp.orgnih.govresearchgate.net The relative stability is influenced by factors such as intramolecular hydrogen bonding and the solvent environment. nih.gov The energy difference between the tautomers can be calculated using DFT, with positive reaction enthalpies indicating that the conversion from the more stable keto form to the enol form is an endothermic process. scirp.org

Table 2: Tautomeric Forms of this compound

| Tautomer | Structure | General Stability Trend |

|---|---|---|

| Keto Form | This compound | Generally more stable. scirp.orgresearchgate.net |

This table describes the tautomers of the title compound. Specific energy difference calculations from the literature for this exact molecule are not available.

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small gap indicates a more reactive molecule. wuxiapptec.com For quinolinone derivatives, the HOMO and LUMO energy levels and their gap can be calculated using DFT methods to predict their reactivity. scirp.org For instance, a comparative study on different quinolinones showed that a smaller energy gap correlated with higher reactivity. researchgate.net

Table 3: Key Concepts in HOMO-LUMO Analysis

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons in a reaction. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons in a reaction. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher reactivity and lower stability. irjweb.comwuxiapptec.com |

This table outlines the fundamental principles of FMO theory. Specific HOMO-LUMO energy values for this compound require dedicated computational studies not found in the surveyed literature.

Ionization Potential, Electron Affinity, and Electrophilicity Index

The electronic properties and reactivity of this compound (referred to as the keto form of 2-methyl-4(1H)-quinolone) have been calculated to understand its behavior in chemical reactions. researchgate.netnih.gov Key reactivity parameters, including ionization potential (IP), electron affinity (EA), and the electrophilicity index (ω), were determined using DFT calculations at the B3LYP/def2-TZVP level of theory. researchgate.netnih.gov

Ionization Potential (IP) represents the energy required to remove an electron from a molecule. For the keto form of this compound, the calculated IP is 7.20 eV. researchgate.netElectron Affinity (EA) is the energy released when an electron is added to a molecule. libretexts.org The calculated EA for this compound is 1.25 eV. researchgate.net

The electrophilicity index (ω) provides a measure of the energy stabilization when a molecule accepts an additional electronic charge from its surroundings. researchgate.netresearchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. The keto form of the title compound has a calculated electrophilicity index of 2.08 eV. researchgate.net Computational analysis confirms that this keto form is more reactive than its corresponding enol tautomer. researchgate.netnih.gov

| Parameter | Value (eV) | Reference |

|---|---|---|

| Ionization Potential (IP) | 7.20 | researchgate.net |

| Electron Affinity (EA) | 1.25 | researchgate.net |

| Electronegativity (χ) | 4.23 | researchgate.netnih.gov |

| Global Hardness (η) | 2.98 | researchgate.netnih.gov |

| Global Softness (S) | 0.17 | researchgate.netnih.gov |

| Electrophilicity Index (ω) | 2.08 | researchgate.net |

Intermolecular Interactions and Dimer Formation

Computational studies show that this compound molecules can form dimers, and this process is thermodynamically favorable. researchgate.netnih.gov The investigation of these intermolecular interactions is crucial for understanding the compound's behavior in the solid state and in biological systems. nih.gov The formation of dimers is primarily driven by hydrogen bonding. researchgate.netnih.gov The binding energies calculated for various dimeric forms indicate that the keto-keto dimer is a stable configuration. researchgate.net

Hydrogen bonds are the dominant force in the formation of dimers of this compound. researchgate.netnih.gov In the crystal structure of related quinolinone derivatives, intermolecular hydrogen bonds are frequently observed between the N-H group (donor) and the carbonyl C=O group (acceptor), leading to the formation of stable dimeric structures or extended polymeric chains. helsinki.fi For the title compound, the most stable dimer is formed through two intermolecular hydrogen bonds: N-H···O and C-H···O. researchgate.net The presence of these interactions significantly stabilizes the dimer complex. researchgate.net

To further characterize the nature of the intermolecular interactions within the dimer of this compound, several topological analysis methods have been employed. researchgate.netnih.gov These wavefunction analyses provide detailed information about electron density and bonding. researchgate.net

Atoms in Molecules (AIM): The AIM analysis confirms the presence of hydrogen bonds in the dimer. researchgate.netnih.gov The topological parameters at the bond critical points (BCPs) associated with the N-H···O and C-H···O interactions are characteristic of weak, closed-shell interactions, which is typical for hydrogen bonding. researchgate.net

Reduced Density Gradient (RDG): RDG analysis is used to visualize non-covalent interactions. For the dimer, the RDG surface analysis reveals spikes in the low-density, low-gradient region, which correspond to the hydrogen bonding interactions that stabilize the dimer structure. researchgate.netnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses are used to visualize electron delocalization. In the context of the dimer, these studies show the distribution of electrons and highlight the areas involved in the hydrogen bonding, providing a visual representation of the interaction between the two monomer units. researchgate.netnih.gov

Non-linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Theoretical calculations suggest that this compound and its derivatives possess NLO properties. researchgate.netrsc.org The NLO response is related to the molecular polarizability (α) and the first hyperpolarizability (β). nih.gov

Calculations performed on the monomer of this compound indicate that the molecule has non-zero values for these properties, suggesting it may exhibit NLO behavior. researchgate.net Studies on related halogenated dihydroquinolinone derivatives have shown that the third-order nonlinear susceptibility (χ(3)) is significant, making these types of crystals promising NLO materials. rsc.org The NLO properties are influenced by intramolecular charge transfer, which can be enhanced by modifying the donor and acceptor groups within the molecule. nih.gov

| Property | Value | Reference |

|---|---|---|

| Dipole Moment (μ) | Non-zero | researchgate.net |

| Polarizability (α) | Non-zero | researchgate.net |

| First Hyperpolarizability (β) | Non-zero | researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions (if applicable to specific derivatives)

While extensive Molecular Dynamics (MD) simulation studies specifically targeting derivatives of this compound are not widely available in the reviewed literature, such studies are common for structurally similar compounds like quinazolinone derivatives. mdpi.comnih.govnih.gov These simulations are powerful tools for investigating the stability of ligand-protein complexes and understanding the dynamics of their interactions over time. mdpi.comnih.gov For example, MD simulations have been used to study quinazolinone derivatives as inhibitors for various protein targets, confirming the stability of the ligand within the protein's binding pocket through analysis of parameters like root-mean-square deviation (RMSD) over simulation periods up to 100 nanoseconds. mdpi.comnih.gov Given the biological importance of the quinolinone scaffold, it is anticipated that MD simulations will be a valuable future avenue for exploring the ligand-protein interactions of this compound derivatives.

Advanced Applications and Pharmacological Potential of 2,3 Dihydro 2 Methyl 4 1h Quinolinone Derivatives

Pharmaceutical Development and Drug Discovery

The structural versatility of the 2,3-dihydro-4(1H)-quinolinone core allows for extensive chemical modification, leading to the development of derivatives with a wide spectrum of biological effects. These compounds have been investigated for their potential as antileishmanial, anticancer, antimicrobial, anti-inflammatory, and neurological agents. nih.govnih.govnih.govnih.gov

Antileishmanial Agents

Leishmaniasis, a parasitic disease caused by the Leishmania protozoan, remains a significant global health issue with limited treatment options often hampered by toxicity and emerging resistance. mdpi.com Derivatives of the quinolinone family have emerged as a promising class of compounds in the search for new antileishmanial therapeutics. nih.govmdpi.comnih.gov

Computational methods are pivotal in identifying and optimizing new drug candidates. In the context of antileishmanial drug discovery, molecular docking studies have been employed to investigate the interaction of 2,3-dihydroquinazolin-4(1H)-one derivatives with key parasitic enzymes essential for survival. mdpi.com Two such critical targets are Pyridoxal Kinase and Trypanothione Reductase. mdpi.com In silico studies have shown that derivatives like 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one exhibit strong binding affinities for these enzymes. mdpi.com The stability of these ligand-protein complexes has been further validated through molecular dynamics (MD) simulations, suggesting these compounds could be potent inhibitors. mdpi.com

The promising results from computational studies have been supported by experimental testing. Several quinolinone derivatives have demonstrated significant efficacy against Leishmania parasites both in laboratory assays and in animal models.

In vitro studies have confirmed the antileishmanial activity of these compounds. For instance, two 2,3-dihydroquinazolin-4(1H)-one derivatives, designated 3a and 3b, showed potent activity against L. amazonensis promastigotes, with IC₅₀ values of 1.61 and 0.05 µg/mL, respectively. mdpi.com Another study on 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives identified a compound (5m) with a notable anti-amastigote IC₅₀ of 8.36 μM. nih.gov Synthetic quinoline (B57606) alkaloids analogous to naturally occurring ones have also proven effective against Leishmania (Viannia) panamensis promastigotes and amastigotes, with EC₅₀ values in the low microgram per milliliter range. nih.gov

In vivo evaluation of a particularly active pyrroloquinolinone derivative (5m) in BALB/c mice infected with visceral leishmaniasis showed a 56.2% reduction in liver parasite burden and a 61.1% reduction in spleen parasite burden. nih.gov Furthermore, synthetic quinoline analogs demonstrated therapeutic improvement in hamsters with experimental cutaneous leishmaniasis, without showing signs of toxicity. nih.gov

Antileishmanial Activity of Quinolinone Derivatives

| Compound Class | Derivative | Assay Type | Target/Species | Activity (IC₅₀/EC₅₀) | In vivo Efficacy | Source |

|---|---|---|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one | 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one) | In vitro | L. amazonensis | 0.05 µg/mL | Not Reported | mdpi.com |

| 2,3-Dihydroquinazolin-4(1H)-one | 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) | In vitro | L. amazonensis | 1.61 µg/mL | Not Reported | mdpi.com |

| 2,3,-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | 5m | In vitro (anti-amastigote) | L. donovani | 8.36 µM | 56.2% (liver) & 61.1% (spleen) inhibition in mice | nih.gov |

| Synthetic Quinolone Alkaloid | Compound 8 | In vitro (amastigotes) | L. (V.) panamensis | 1.91 µg/mL | Improved health in hamsters | nih.gov |

| Synthetic Quinolone Alkaloid | Compound 2 | In vitro (amastigotes) | L. (V.) panamensis | 7.94 µg/mL | Improved health in hamsters | nih.gov |

Anticancer and Antiproliferative Activities

The potential of quinolinone derivatives as anticancer agents has been extensively investigated. nih.gov These compounds have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of tubulin polymerization. nih.govnih.govrsc.org

A library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones showed high cytotoxic effects against human breast cancer (MCF-7) and leukemia (HL-60) cell lines, with some analogs exhibiting IC₅₀ values below 0.3 µM in HL-60 cells. nih.gov One promising derivative, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, was over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity. nih.gov This compound was found to inhibit proliferation, induce DNA damage, and trigger apoptosis. nih.gov

Other studies have focused on 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives as inhibitors of tubulin polymerization, a key process in cell division that is a validated target for anticancer drugs. nih.govmdpi.com One such derivative, D13, exhibited potent antiproliferative activity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), HCT116 (colon cancer), and HepG-2 (liver cancer), with IC₅₀ values as low as 0.94 μM. mdpi.com This activity was correlated with its ability to inhibit tubulin assembly. nih.gov

Antiproliferative Activity of 2,3-Dihydro-4(1H)-quinolinone Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism | Source |

|---|---|---|---|---|---|

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | 5b, 5f, 5r | HL-60 (Leukemia) | < 0.3 µM | Induces DNA damage and apoptosis | nih.gov |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | Analog 5a | HL-60 (Leukemia) | Low µM range | Inhibits proliferation, induces apoptosis | nih.gov |

| 3,4-Dihydro-2(1H)-quinolinone Sulfonamide | D13 | HCT116 (Colon) | 0.94 µM | Tubulin polymerization inhibitor | mdpi.com |

| 3,4-Dihydro-2(1H)-quinolinone Sulfonamide | D13 | HeLa (Cervical) | 1.46 µM | Tubulin polymerization inhibitor | mdpi.com |

| 3,4-Dihydro-2(1H)-quinolinone Sulfonamide | D13 | A549 (Lung) | 1.46 µM | Tubulin polymerization inhibitor | mdpi.com |

| 3,4-Dihydro-2(1H)-quinolinone Sulfonamide | D13 | HepG-2 (Liver) | 1.82 µM | Tubulin polymerization inhibitor | mdpi.com |

Antimicrobial and Anti-inflammatory Agents

Quinolones have a long-standing history as broad-spectrum synthetic antibiotics. nih.govnih.gov This legacy continues with modern derivatives of the 2,3-dihydro-4(1H)-quinolinone scaffold, which exhibit significant antimicrobial properties. Research has expanded to include hybrids that demonstrate potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). rsc.org For instance, certain 1,3-thiazinan-4-one/quinolone hybrids have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org The mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. nih.gov

In addition to their antimicrobial effects, some quinolinone derivatives possess anti-inflammatory properties. A series of novel 2-methyl-3-substituted quinazolin-4-(3H)-ones was synthesized and evaluated for both anti-inflammatory and analgesic activities. nih.gov Several of these compounds exhibited more potent anti-inflammatory activity than the reference drug, diclofenac (B195802) sodium, in preclinical models. nih.gov This dual antimicrobial and anti-inflammatory profile makes these derivatives particularly interesting candidates for further development.

Neurological Disorders and Receptor Interactions

The application of quinolinone-related structures extends to the central nervous system. Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline have shown potential for use in the treatment of neurodegenerative diseases. nih.gov While research in this specific area is still emerging for 2,3-dihydro-2-methyl-4(1H)-quinolinone itself, related heterocyclic structures have been developed as potent modulators of key neurological receptors.

For example, a series of N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives has been developed as potential atypical antipsychotic agents. nih.gov These compounds function as antagonists of the dopamine (B1211576) D₂ receptor and partial agonists of the serotonin (B10506) 5-HT₁ₐ receptor. nih.gov One compound from this series was selected for clinical investigation due to its promising antipsychotic profile and a low predicted propensity to cause extrapyramidal side effects in rodent models. nih.gov This highlights the potential of dihydro-heterocyclic scaffolds, including quinolinones, to be tailored for specific interactions with CNS targets, opening avenues for the development of novel treatments for neurological and psychiatric disorders.

Antioxidant Properties

Quinoline and its derivatives, including the quinolinone scaffold, are recognized for their antioxidant capabilities. mdpi.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.comnih.gov Research into various quinolinone derivatives has revealed significant structure-activity relationships, where the nature and position of substituents on the quinolinone core heavily influence their antioxidant potential. mdpi.comnih.gov

Detailed research findings have shown that specific structural modifications enhance these properties. For instance, the introduction of hydroxyl groups, particularly in ortho or para positions on a phenyl ring attached to the main scaffold, is crucial for antioxidant activity. nih.gov Studies on related 4-hydroxy-2-quinolinone carboxamides demonstrated that an N-methyl substituent combined with an o-phenolic group resulted in excellent hydroxyl radical scavenging activity. mdpi.com Similarly, N-methyl and N-phenyl carboxamides derived from 4-aminophenol (B1666318) also showed potent inhibition of lipid peroxidation. mdpi.com In one study, the 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one derivative was identified as a potent antioxidant, highlighting the importance of ortho-dihydroxy substitution. nih.gov

Table 1: Antioxidant Activity of Selected Quinolinone and Quinazolinone Derivatives

| Compound/Derivative | Assay/Target | Result | Reference |

|---|---|---|---|

| Carboxamide analogue 3j (N-methyl, o-phenolic group) | Hydroxyl radical scavenging | 100% activity | mdpi.com |

| Carboxamide 3c (N-methyl, hydroxyethyl (B10761427) group) | Lipid peroxidation inhibition | 100% inhibition | mdpi.com |

| Carboxamides 3f and 3g (N-methyl/N-phenyl from 4-aminophenol) | Lipid peroxidation inhibition | 100% inhibition | mdpi.com |

| Carboxamide 3g | ABTS radical cation decolorization | 72.4% activity | mdpi.com |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | Multiple antioxidant assays (ABTS, CUPRAC) | Defined as a potent antioxidant with metal-chelating properties. | nih.gov |

Antidepressant Activity

The 3,4-dihydro-2(1H)-quinolinone framework is a key component in several compounds investigated for antidepressant properties. researchgate.net Earlier studies have established that derivatives of this scaffold possess promising antidepressant activities. researchgate.net

A notable series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their potential as novel antidepressants. nih.govacs.org Among these, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (and its mesylate salt) demonstrated significant antidepressant-like activity in preclinical models, such as the forced-swimming test in mice. nih.govacs.org Another derivative, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one, also showed high antidepressant activity in screening tests. nuph.edu.uaresearchgate.net

Table 2: Antidepressant-like Activity of Selected Quinolinone Derivatives

| Compound | Test Model | Key Finding | Reference |

|---|---|---|---|

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) | Forced-swimming test (mice) | Reduced immobility time after a single administration. | nih.govacs.org |

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone mesylate (34c) | Forced-swimming test (mice) | Reduced immobility time after a single administration. | nih.govacs.org |

| 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one (atristamine) | Tail suspension test | High antidepressant activity demonstrated. | nuph.edu.uaresearchgate.net |

The mechanism behind the antidepressant effects of certain 3,4-dihydro-2(1H)-quinolinone derivatives is linked to their activity at sigma receptors. nih.govacs.org Sigma-1 receptor agonists, in particular, are known to exert antidepressant effects by modulating neurotransmitter systems. nih.gov

The derivatives 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c) were found to be potent sigma receptor agonists. nih.govacs.org This was determined by their ability to inhibit the binding of [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG), a known sigma receptor ligand, to rat brain membranes. nih.govacs.org Furthermore, the antidepressant-like effects of these compounds were completely blocked by the pre-administration of sigma receptor antagonists, such as BMY14802 and rimcazole, confirming that their mechanism of action is mediated through sigma receptor agonism. nih.govacs.org

Applications in Materials Science

The quinoline structure is not only valuable in pharmacology but also serves as a building block for advanced materials. numberanalytics.com Its derivatives have been explored for applications in polymers, coatings, dyes, and pigments due to their unique photophysical and chemical properties. numberanalytics.comgoogle.com

Quinoline derivatives are utilized in the development of specialized polymers and coatings. numberanalytics.comgoogle.com They can be incorporated into polymer structures to create conjugated polymers with potential uses in optoelectronics. numberanalytics.com Additionally, water-soluble quinoline derivatives have been developed as markers that can be covalently bonded to polymer particles. google.com This allows for the labeling and subsequent detection of these materials in various analytical and diagnostic applications. google.com

The heterocyclic quinolinone system is a valuable chromophore used in the synthesis of dyes and pigments. researchgate.net Derivatives of 4-hydroxyquinolin-2(1H)-one are useful intermediates for manufacturing azo dyestuffs suitable for dyeing both synthetic and natural fibers. researchgate.net For example, 4-hydroxybenzo[h]quinolin-2-(1H)-one can be synthesized and subsequently coupled with various diazotized aniline (B41778) derivatives to produce a range of novel azo disperse dyes. researchgate.net The color of these dyes can be tuned by altering the substituents on the benzene (B151609) ring. researchgate.net The inherent fluorescence of some dihydroquinazolinone derivatives also makes them suitable for use as fluorescent probes and markers. google.comnih.gov

Role as Versatile Building Blocks in Organic Synthesis

The quinoline ring system is a cornerstone in organic synthesis, acting as a versatile building block for more complex molecules. numberanalytics.com The 2,3-dihydro-4(1H)-quinolinone scaffold, in particular, is considered a "privileged scaffold" that serves as a synthon for a wide array of biologically active compounds. rsc.org Its structure allows for functionalization at multiple positions, enabling the creation of diverse molecular libraries. mdpi.com

Modern synthetic methods, including metal-catalyzed reactions and photoredox cyclizations, have been developed to efficiently construct the dihydroquinolinone core. organic-chemistry.org Once formed, this core can be used in subsequent reactions. For example, it can undergo N-alkylation or other modifications to produce new derivatives with distinct properties. mdpi.com The utility of this scaffold is demonstrated in the asymmetric synthesis of 2-aryl substituted dihydroquinazolinones, which are precursors to potent anticancer agents. nih.gov The adaptability of the dihydroquinolinone framework makes it an invaluable tool for chemists in drug discovery and materials science, allowing for the targeted design and synthesis of novel functional molecules. rsc.orgmdpi.com

Agrochemicals and Fine Chemicals

While direct, large-scale application of this compound in the agrochemical industry is not extensively documented, the broader class of quinolinone and dihydroquinolinone derivatives has shown potential in this sector. For instance, a patent has claimed that several members of the 2,3-dihydro-4(1H)-quinolinone family are useful as pesticides. nih.gov The core structure serves as a versatile building block for the synthesis of more complex molecules with potential herbicidal, fungicidal, or insecticidal properties.

The utility of dihydroquinolinones as fine chemicals is more established. They are valuable intermediates in organic synthesis due to their reactive carbonyl group and the presence of a secondary amine within the heterocyclic ring, allowing for a variety of chemical modifications. researchgate.net These structures are foundational in creating libraries of compounds for high-throughput screening in drug discovery and materials science. The synthesis of highly functionalized dihydroquinolinones is an active area of research, with various catalytic methods being developed to create diverse derivatives. researchgate.netorganic-chemistry.org The N-heterocyclic framework is a predominant feature in many synthetic building blocks with wide-ranging applications in pharmaceutical and material chemistry. researchgate.net

The table below summarizes the potential roles of this compound and its parent scaffold in these industries.

| Application Area | Role of Dihydroquinolinone Scaffold | Specific Examples/Potential |

| Agrochemicals | Precursor for pesticide synthesis | A patent suggests the use of 2,3-dihydro-4(1H)-quinolinone derivatives as pesticides. nih.gov |

| Fungal natural products containing the 4-quinolone structure exhibit insecticidal activities. nih.gov | ||

| Fine Chemicals | Versatile synthetic intermediate | Used as a building block for complex organic molecules. researchgate.net |

| Key scaffold for creating compound libraries for screening purposes. |

Enzyme Inhibition and Cellular Signaling Pathway Studies

Derivatives of the 2,3-dihydro-4(1H)-quinolinone scaffold have been investigated for their ability to modulate the activity of various enzymes and influence cellular signaling pathways, which are critical in the pathogenesis of numerous diseases.

Enzyme Inhibition:

One notable area of research is the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. A series of 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as highly potent and selective inhibitors of MAO-B. organic-chemistry.org The most potent of these, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, displayed an IC50 value of 2.9 nM with high selectivity over the MAO-A isoform, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's disease. organic-chemistry.org

Furthermore, 7-amino-3,4-dihydro-1H-quinolin-2-one has been shown to be an effective inhibitor of several human carbonic anhydrase (CA) isoforms, particularly the cytosolic isoform hCA VII and the transmembrane isoforms hCA IX, XII, and XIV, with inhibition constants (Ki) in the nanomolar to low micromolar range. tandfonline.com Unlike related coumarin (B35378) inhibitors, this quinolinone derivative inhibits the enzyme as an intact molecule without hydrolysis of its lactam ring. tandfonline.com

The table below presents data on the enzyme inhibitory activity of selected dihydroquinolinone derivatives.

| Compound | Target Enzyme | Activity (IC50/Ki) | Selectivity |

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | IC50 = 2.9 nM organic-chemistry.org | 2750-fold over MAO-A organic-chemistry.org |

| 7-amino-3,4-dihydro-1H-quinolin-2-one | hCA VII | Ki = 480 nM tandfonline.com | Varies by isoform |

| 7-amino-3,4-dihydro-1H-quinolin-2-one | hCA IX | Ki = 16.1 nM tandfonline.com | Varies by isoform |

Cellular Signaling Pathway Studies:

The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation and survival. In certain smooth muscle cells, the MAPK pathway's effect on cell growth is dependent on the availability of downstream targets. nih.gov While direct studies on this compound are scarce, related quinazolinone derivatives have been shown to impact critical signaling pathways. For example, a novel quinazolinone derivative was found to induce apoptosis and autophagy in human leukemia cells through a cytochrome c-mediated mechanism. buchler-gmbh.com

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is another crucial regulator of inflammatory responses. The anti-inflammatory effects of some compounds are mediated through the inhibition of this pathway. nih.gov Although direct evidence for this compound is not available, the structural similarity to other heterocyclic compounds that modulate NF-κB suggests this as a potential area of investigation.

Structure-Activity Relationship (SAR) Studies for Dihydroquinolinone Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. For the dihydroquinolinone scaffold, several SAR studies have provided valuable insights.

In the context of MAO-B inhibition by 3,4-dihydro-2(1H)-quinolinone derivatives, substitution at the C7 position of the quinolinone ring leads to significantly more potent inhibition compared to substitution at the C6 position. organic-chemistry.org Specifically, a benzyloxy substituent at C7 was found to be more favorable for potent activity than phenylethoxy or phenylpropoxy groups at the same position. organic-chemistry.org

For quinazolinone derivatives (isomers of quinolinones) investigated as inhibitors of cyclin-dependent kinase 9 (CDK9), specific substitutions were found to be critical for activity. The most potent compounds in one study featured particular moieties that effectively occupied the ATP-binding site of the enzyme. nih.gov

SAR studies on synthetic cathinones, which share some structural similarities with the basic phenethylamine (B48288) backbone embedded in the quinolinone structure, have shown that modifications to the amino terminal group and substitutions on the aromatic ring significantly impact their potency as dopamine and serotonin transporter inhibitors. frontiersin.org For example, N-ethyl analogs often exhibit higher potency as dopamine uptake inhibitors. frontiersin.org

The substitution at the C2 position of the dihydroquinolinone ring is another critical determinant of activity. Studies on C2-substituted gluco-configured tetrahydroimidazopyridines as β-glucosidase inhibitors have demonstrated that even small changes at this position can lead to significant differences in inhibitory potency. nih.gov This highlights the importance of the methyl group in this compound in defining its specific interactions with biological targets.

The following table summarizes key SAR findings for dihydroquinolinone and related scaffolds.

| Scaffold | Biological Target/Activity | Key SAR Findings |

| 3,4-Dihydro-2(1H)-quinolinone | MAO-B Inhibition | Substitution at C7 is more potent than at C6. A C7-benzyloxy group is highly favorable. organic-chemistry.org |

| Quinazolinone | CDK9 Inhibition | Specific substitutions are required for optimal binding to the ATP site. nih.gov |

| Synthetic Cathinones | Dopamine/Serotonin Transporter Inhibition | N-ethyl substitution can increase dopamine uptake inhibition. Ring substitutions affect serotonin transporter inhibition. frontiersin.org |

| Gluco-configured Tetrahydroimidazopyridines | β-Glucosidase Inhibition | Substitution at the C2 position significantly impacts inhibitory potency. nih.gov |

Analytical and Spectroscopic Characterization Techniques Applied to Dihydroquinolinones

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of a dihydroquinolinone derivative reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,3-dihydro-2-methyl-4(1h)-quinolinone, the spectrum would be expected to show distinct signals for the aromatic protons, the protons on the heterocyclic ring, and the methyl group protons. For instance, in related quinolinone structures, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while aliphatic protons of the dihydropyridinone ring are found more upfield. nih.govrsc.org The N-H proton often appears as a broad singlet. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinolinone ring is particularly characteristic, appearing significantly downfield (typically δ 160-190 ppm). rsc.org Aromatic carbons resonate in the δ 115-150 ppm range, while the aliphatic carbons of the heterocyclic ring and the methyl group appear at higher field strengths. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinolinone Structures Note: These are examples from related but different molecules to illustrate typical chemical shift ranges.

| Compound | ¹H NMR (Solvent, MHz) | ¹³C NMR (Solvent, MHz) | Reference |

|---|---|---|---|

| 4-methylquinolin-2(1H)-one | (CDCl₃, 400 MHz) δ: 12.88 (s, 1H), 7.68 (d, 1H), 7.50 (d, 2H), 7.23 (m, 1H), 6.61 (s, 1H), 2.52 (s, 3H) | (CDCl₃, 100 MHz) δ: 164.56, 149.34, 138.29, 130.50, 124.35, 122.49, 120.43, 116.74 | rsc.org |

| 4-hydroxy-1-methylquinoline-2(1H)one derivative | (DMSO-d₆, 400 MHz) δ: 12.61 (bs, 1H), 12.33 (bs, 1H), 11.28 (bs, 1H), 8.13 (d, 1H), 7.85 (t, 1H), 7.67 (d, 1H), 7.42 (t, 1H), 3.64 (s, 3H), 2.25 (s, 3H) | Not provided in snippet | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) group of the amide (lactam) is expected in the range of 1640-1680 cm⁻¹. nih.govsemanticscholar.org Another key feature is the N-H stretching vibration, which typically appears as a broad band around 3200-3400 cm⁻¹. semanticscholar.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. nih.gov

Table 2: Typical IR Absorption Frequencies for Dihydroquinolinone Scaffolds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretch | 3000 - 3400 (often broad) | semanticscholar.org |

| Aromatic C-H | Stretch | 3000 - 3100 | nih.gov |

| Aliphatic C-H | Stretch | 2850 - 3000 | nih.gov |

| Amide Carbonyl (C=O) | Stretch | 1645 - 1659 | nih.govsemanticscholar.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. rsc.org The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For this compound (C₁₀H₁₁NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (161.20 g/mol ). Fragmentation might involve the loss of the methyl group or cleavage of the heterocyclic ring. In related quinazolinone structures, the molecular ion peak is clearly identified, confirming the molecular weight. derpharmachemica.com

Chromatographic Techniques (HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and analysis of compounds.

High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of dihydroquinolinone samples and to isolate them from reaction mixtures. Different column types and mobile phase compositions can be optimized for efficient separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where gas chromatography separates volatile components of a mixture before they are detected and identified by mass spectrometry. This technique is suitable for the analysis of thermally stable dihydroquinolinone derivatives. The use of GC-MS has been documented for the analysis of heterocyclic products in related synthetic procedures. rsc.org

Thermal Analysis (e.g., TGA for related compounds)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), provide information about the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature. While specific TGA data for this compound is not available in the provided results, studies on related heterocyclic compounds like 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) have utilized thermal analysis to understand their properties. semanticscholar.org Such analysis can reveal the temperatures at which the compound starts to decompose, which is valuable information for determining its stability and handling conditions. semanticscholar.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

The chemical compound 2,3-dihydro-2-methyl-4(1H)-quinolinone belongs to the broader class of 2,3-dihydro-4(1H)-quinolinones, a heterocyclic scaffold recognized as a "privileged structure" in the field of medicinal chemistry. nih.gov This designation stems from its recurring presence in a variety of pharmacologically active compounds. nih.govnih.gov The current body of research indicates that while these dihydroquinolinone derivatives often serve as crucial intermediates in the synthesis of fully aromatic 4(1H)-quinolinones, they also exhibit significant biological activities in their own right. nih.gov

Key findings have established that the 2,3-dihydro-4(1H)-quinolinone core is associated with a wide spectrum of potential therapeutic applications, including treatments for hypertension, pain management, and neurodegenerative conditions like Alzheimer's disease. nih.gov The synthesis of this scaffold has seen considerable advancement, with a focus on developing efficient and environmentally conscious methods. Domino reactions, for instance, have emerged as a highly effective strategy, allowing for the construction of complex molecular architectures in a single operation with high atom economy and reduced waste, which is a prime example of green chemistry. nih.govresearchgate.net

However, the specific understanding of this compound remains relatively limited, with much of the current knowledge extrapolated from studies on the general dihydroquinolinone class. The core structure's versatility is well-documented, but detailed investigations focusing solely on the biological and material properties conferred by the 2-methyl substitution are less common.

Table 1: Overview of Synthetic Approaches for the 2,3-Dihydro-4(1H)-quinolinone Scaffold

| Synthesis Strategy | Key Features | Catalysts / Reagents | Reference |

|---|---|---|---|

| Domino Reactions | High efficiency, atom economy, green chemistry principles. Enables multiple transformations in one operation. | Varies (e.g., primary amines, triflic acid, iron powder in acid). | nih.gov |

| Intramolecular Cyclization of o-Aminochalcones | Environmentally friendly, mild conditions, good yields. | Zirconyl nitrate (B79036), Indium(III) chloride on silica (B1680970) gel. | organic-chemistry.org |

| Palladium-Catalyzed Reactions | Efficient formation of five-, six-, and seven-membered rings from amide precursors. | Palladium catalysts with specific ligands and bases. | organic-chemistry.org |

| Photoredox Cyclization | Metal- and additive-free approach using an organic photocatalyst. | 4CzIPN (organic light-emitting molecule). | organic-chemistry.org |

| Asymmetric Synthesis | Produces specific enantiomers with high enantiomeric excess (ee), crucial for pharmacological specificity. | Chiral tertiary amine base with a bifunctional thiourea (B124793) derivative. | mdpi.com |

Emerging Research Areas for this compound

The foundational knowledge of the dihydroquinolinone scaffold has paved the way for several cutting-edge research trajectories that are applicable to the 2-methyl derivative. These emerging areas focus on refining its synthesis, expanding its functional complexity, and exploring novel applications.

One of the most significant emerging fields is asymmetric synthesis . The development of protocols to produce specific enantiomers of chiral dihydroquinolinones is critical, as biological activity is often stereospecific. mdpi.com Research into chiral catalysts, such as those derived from quinine, allows for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones with high enantiomeric excess, a strategy that could be adapted for the synthesis of optically pure this compound. mdpi.com

Another key area is the exploration of novel catalytic systems to create more diverse derivatives. The use of ruthenium catalysts for site-selective C-H bond functionalization at the C5 position of the quinolinone core represents a major advance. acs.org This technique allows for the direct modification of the heterocyclic ring, opening avenues to new analogues that were previously difficult to access. Furthermore, the adoption of green catalysts, such as water-tolerant Lewis acids, for cyclization reactions continues to be a priority, aligning with sustainable chemistry goals. organic-chemistry.org

Finally, the concept of multi-target drug design is a burgeoning research area. The 2,3-dihydro-4(1H)-quinolinone scaffold is being increasingly utilized as a foundation for creating hybrid molecules. nih.gov A notable example is the fusion of the quinolinone moiety with a dithiocarbamate (B8719985) structure to develop agents for Alzheimer's disease that can simultaneously inhibit multiple enzymes like cholinesterases and monoamine oxidases. nih.gov This approach aims to tackle complex diseases through a multi-pronged mechanism of action.

Potential for Novel Therapeutic Development and Material Innovations

The structural attributes of this compound suggest significant potential for both future drug development and the creation of innovative materials.

In the realm of therapeutic development , the parent scaffold, 3,4-dihydro-2(1H)-quinolinone, is already a component of FDA-approved drugs, underscoring its clinical relevance. nih.gov The broad biological activities associated with the quinolinone family—including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties—provide a strong rationale for the targeted development of this compound derivatives. bohrium.comekb.egmdpi.com Future research could focus on optimizing this specific compound to enhance its potency and selectivity for particular biological targets. The design of multi-target agents, perhaps for complex conditions like treatment-resistant depression or various cancers, represents a promising path forward. biointerfaceresearch.compsychiatrist.com

Table 2: Selected Biological Activities of the Quinolinone/Dihydroquinolinone Class

| Biological Activity | Target/Mechanism (if known) | Compound Class | Reference |

|---|---|---|---|

| Anticancer | Inhibition of cell proliferation, induction of apoptosis. | Quinolinone-3-carboxamides, (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazoles. | mdpi.comnih.gov |

| Anti-inflammatory | Dual antioxidant and anti-inflammatory roles. | N-substituted-4-hydroxy-2-quinolinones. | mdpi.com |

| Neuroprotection | Inhibition of cholinesterases (AChE) and monoamine oxidases (MAOs). | 3,4-Dihydro-2(1H)-quinolinone-dithiocarbamate derivatives. | nih.gov |

| Antibacterial | Broad-spectrum activity. | 5-Deoxyaflaquinolone E. | bohrium.com |

| Antiviral | Inhibition of viral replication (e.g., anti-HIV, anti-HCV). | General quinolone derivatives. | ekb.eg |

| Phosphodiesterase Inhibition | Inhibition of phosphodiesterase enzymes. | Compounds containing the 3,4-dihydro-2(1H)-quinolinone moiety. | nih.gov |

Beyond medicine, there is untapped potential for material innovations . The chemical reactivity of the quinolinone ring system, particularly its susceptibility to functionalization, makes it an attractive building block for new materials. acs.orgmdpi.com The introduction of specific functional groups onto the this compound core could lead to the development of:

Advanced Polymers: Incorporating the rigid, heterocyclic quinolinone structure into polymer backbones could create materials with enhanced thermal stability, specific optical properties, or improved mechanical strength.

Chemical Sensors: By attaching chromophoric or fluorophoric units, derivatives could be designed to act as sensitive and selective sensors for detecting specific ions or molecules.

Organic Electronics: The aromatic and electron-rich nature of the scaffold could be harnessed in the development of components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices.

Future research efforts directed at these areas could unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable platform for both therapeutic and material science advancements.

Q & A

Q. What are the established synthetic routes for 2,3-dihydro-2-methyl-4(1H)-quinolinone, and how do reaction conditions influence yield?

The compound is commonly synthesized via cyclopropane ring expansion using palladium catalysts or β-lactam intermediates. Key methodologies include:

- Palladium-catalyzed cyclopropane ring expansion : Starting from N-(1′-alkoxy)cyclopropyl-2-haloanilines, this method tolerates functional groups (ester, nitrile, ether, ketone) and achieves moderate yields (50-70%) under mild conditions (THF, 60°C) .

- Solid-phase β-lactam rearrangement : A library of derivatives can be synthesized using β-lactam intermediates immobilized on resin, enabling high-throughput screening .

- Ionic liquid-mediated synthesis : For 2-aryl derivatives, [bmim]BF4 facilitates isomerization of 2′-aminochalcones at 150°C for 2.5 hours, yielding crystalline products suitable for X-ray analysis .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize dihydroquinolinone derivatives?

- ¹H NMR : Key signals include methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and NH/OH protons (δ 5.8–10.0 ppm, exchangeable with D₂O). For example, 3-substituted derivatives show distinct diastereotopic protons in the dihydroquinolinone ring .